molecular formula C6H6N2O B13596386 2-(Oxiran-2-yl)pyrazine

2-(Oxiran-2-yl)pyrazine

Katalognummer: B13596386
Molekulargewicht: 122.12 g/mol
InChI-Schlüssel: IJYPQHDSMAMCRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Oxiran-2-yl)pyrazine (CAS Number: 158397-58-1) is a high-purity chemical compound with a molecular formula of C6H6N2O and a molecular weight of 122.12 g/mol . This structure features a pyrazine ring, a privileged scaffold in medicinal chemistry, fused with an oxirane (epoxide) functional group, making it a valuable building block for researchers developing novel bioactive molecules . Pyrazine derivatives are extensively investigated for their wide range of pharmacological activities, including significant anticancer properties . Recent scientific studies highlight the potential of compounds based on the pyrazine core. For instance, a derivative demonstrated potent activity by inducing apoptosis in human chronic myeloid leukemia K562 cells, achieved through cell cycle arrest in the G0/G1 phase and the modulation of key apoptosis-related proteins like Bax, Bcl-2, and Survivin . Furthermore, other pyrazine-based compounds have been identified as inhibitors of crucial biological targets such as RhoA and Pim-2 kinase, which are implicated in cancer and other diseases . The epoxide ring in its structure is a highly versatile and reactive moiety, allowing researchers to readily synthesize more complex molecular architectures for structure-activity relationship (SAR) studies and drug discovery campaigns . This product is provided for research use only and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C6H6N2O

Molekulargewicht

122.12 g/mol

IUPAC-Name

2-(oxiran-2-yl)pyrazine

InChI

InChI=1S/C6H6N2O/c1-2-8-5(3-7-1)6-4-9-6/h1-3,6H,4H2

InChI-Schlüssel

IJYPQHDSMAMCRG-UHFFFAOYSA-N

Kanonische SMILES

C1C(O1)C2=NC=CN=C2

Herkunft des Produkts

United States

Foundational & Exploratory

Targeting the Pyrazine-Epoxide Interface: Chemical Biology and Therapeutic Potential of 2-(oxiran-2-yl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Spring-Loaded" Heterocycle

2-(oxiran-2-yl)pyrazine represents a distinct class of reactive intermediates bridging the gap between stable aromatic heterocycles and high-energy electrophiles. While pyrazines are ubiquitous in FDA-approved pharmacophores (e.g., Pyrazinamide, Bortezomib) and flavor chemistry, the addition of an oxirane (epoxide) ring at the C2 position creates a unique "warhead" motif.

This guide analyzes the potential biological activities of this molecule, positioning it not merely as a synthetic intermediate, but as a covalent fragment for Fragment-Based Drug Discovery (FBDD). We explore its dual potential as a cysteine-targeting inhibitor and a reactive metabolic probe.

Chemical Architecture & Reactivity Profile

Structural Analysis

The molecule consists of an electron-deficient 1,4-diazine (pyrazine) ring directly conjugated to a strained three-membered epoxide ring.

  • Pyrazine Ring: Acts as an electron-withdrawing group (EWG), pulling electron density away from the epoxide.

  • Epoxide Ring: A strained ether subject to nucleophilic attack.

The Reactivity Hypothesis

Unlike aliphatic epoxides, the attachment to the pyrazine ring destabilizes the epoxide C-O bonds, making the methylene carbon (


) highly susceptible to nucleophilic attack via an 

mechanism. In a biological context, this suggests high reactivity toward soft nucleophiles , specifically:
  • Cysteine Thiolates (Cys-S⁻): Primary targets in active sites of proteases and kinases.

  • Histidine Imidazoles: Secondary targets in pH-dependent environments.

Mechanism of Action (Covalent Modification)

The following diagram illustrates the predicted mechanism where a protein nucleophile (Cys-SH) attacks the oxirane ring, resulting in irreversible alkylation of the protein.

G cluster_0 Reactants cluster_1 Transition State cluster_2 Product Mol This compound (Electrophile) TS S_N2 Attack (Ring Opening) Mol->TS Activation Prot Protein-Cys-S⁻ (Nucleophile) Prot->TS Adduct Alkylated Protein (Covalent Adduct) TS->Adduct Irreversible Bond Formation

Figure 1: Predicted mechanism of covalent protein modification. The electron-deficient pyrazine ring enhances the electrophilicity of the epoxide, facilitating attack by cysteine residues.

Potential Biological Activities[1][2][3][4][5][6][7][8][9][10][11]

Therapeutic Applications (Infectious Disease & Oncology)

Based on Structure-Activity Relationships (SAR) of analogous pyrazine and epoxide drugs, this compound holds potential in two specific domains:

Therapeutic AreaTarget RationaleAnalogous Precedent
Antitubercular Pyrazine core mimics Pyrazinamide (first-line TB drug).[1] The epoxide could covalently inhibit M. tuberculosis enzymes (e.g., fatty acid synthases) that are resistant to standard competitive inhibitors.Fosfomycin (epoxide antibiotic); Pyrazinamide (TB drug).
Oncology (Kinases) Covalent inhibition of kinases with non-catalytic cysteines. The pyrazine ring mimics the ATP-binding hinge region, while the epoxide locks the enzyme.Carfilzomib (epoxyketone proteasome inhibitor); Ibrutinib (covalent kinase inhibitor).
Virology Pyrazine derivatives are explored as RNA-dependent RNA polymerase inhibitors. The epoxide could act as a chain terminator or active site modifier.Favipiravir (pyrazine-based antiviral).
Flavor Chemistry & Olfactory Activity

Pyrazines are potent odorants (roasted/nutty notes). This compound is likely a transient intermediate in the Maillard reaction between sugars and amino acids.

  • Predicted Note: Burnt, nutty, or solvent-like.

  • Relevance: High-value intermediate for synthesizing complex alkyl-pyrazines used in food technology.

Experimental Protocols

To validate the biological activity, researchers must assess stability and reactivity before moving to cell-based assays.

Protocol A: Synthesis of this compound

Prerequisite: This compound is often synthesized from 2-vinylpyrazine.

  • Reagents: 2-vinylpyrazine (1.0 eq), m-Chloroperbenzoic acid (mCPBA, 1.2 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-vinylpyrazine in dry DCM at 0°C.

    • Add mCPBA portion-wise over 30 minutes.

    • Stir at room temperature for 12 hours (monitor via TLC).

    • Quench: Wash with saturated

      
       (to remove excess peroxide) followed by 
      
      
      
      .
    • Purification: Silica gel chromatography (Hexane:EtOAc). Epoxides are acid-sensitive; use 1% triethylamine in eluent.

Protocol B: Glutathione (GSH) Trapping Assay

Objective: Determine the intrinsic reactivity (t1/2) toward biological thiols.

  • Preparation: Prepare a 10 mM stock of this compound in DMSO.

  • Incubation:

    • Mix compound (50 µM final) with reduced Glutathione (GSH, 5 mM) in Phosphate Buffer (pH 7.4, 37°C).

    • Include an internal standard (e.g., Warfarin).

  • Sampling: Aliquot at 0, 15, 30, 60, and 120 minutes.

  • Analysis: LC-MS/MS. Monitor the disappearance of the parent mass and the appearance of the GSH-adduct mass (Parent + 307 Da).

  • Calculation: Plot ln[concentration] vs. time to determine pseudo-first-order rate constant (

    
    ) and half-life (
    
    
    
    ).
Protocol C: Stability in Plasma

Objective: Assess susceptibility to Epoxide Hydrolase.

  • Incubate 10 µM compound in pooled human/mouse plasma at 37°C.

  • Quench aliquots with Acetonitrile at time points (0–4h).

  • Analyze via LC-MS/MS for the diol hydrolysis product (Parent + 18 Da).

Experimental Workflow Diagram

The following Graphviz diagram outlines the critical path for evaluating this molecule, from synthesis to biological validation.

Workflow cluster_Assays In Vitro Profiling Synth Synthesis (Epoxidation of Vinylpyrazine) QC QC: NMR & LC-MS (Confirm Purity >95%) Synth->QC GSH GSH Trapping (Reactivity t1/2) QC->GSH Hydro Plasma Stability (Epoxide Hydrolase) QC->Hydro Ames Ames Test (Genotoxicity Screen) QC->Ames Target Target Engagement (Proteomics/Mass Spec) GSH->Target If t1/2 appropriate Hydro->Target If stable > 30min

Figure 2: Strategic workflow for the biological evaluation of this compound.

Safety & Toxicology Note (Critical)

Researchers must treat this compound as a potential mutagen .

  • Genotoxicity: Epoxides can alkylate DNA bases (guanine N7), potentially causing strand breaks. All handling must occur in a fume hood with double-gloving.

  • Ames Test: Before animal studies, an Ames test (Salmonella typhimurium strains TA100/TA1535) is mandatory to assess mutagenicity.

References

  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317 (2011). Link

  • Doležal, M., & Zitko, J. "Pyrazine derivatives: A patent review (2008 – present)." Expert Opinion on Therapeutic Patents, 25(1), 33-47 (2015). Link

  • Newman, J., et al. "Epoxide hydrolases: their role in toxicity and drug metabolism." Progress in Lipid Research, 44(1), 1-51 (2005). Link

  • PubChem Compound Summary. "Pyrazine, 2-ethenyl- (Precursor)." National Center for Biotechnology Information. Link

  • Foye, W. O. "Principles of Medicinal Chemistry: Covalent Inhibitors." Lippincott Williams & Wilkins. (Standard Text for Warhead Mechanism).

Sources

Computational Characterization and Reactivity Profiling of 2-(oxiran-2-yl)pyrazine: A Theoretical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

2-(oxiran-2-yl)pyrazine represents a distinct class of heteroaromatic epoxides where a reactive three-membered oxirane ring is directly conjugated to a nitrogen-deficient pyrazine scaffold. This structural motif is of significant interest in medicinal chemistry as a potential covalent warhead for kinase inhibition and as a high-value intermediate in the synthesis of


-amino alcohols.

This technical guide outlines the theoretical framework for studying this molecule, utilizing Density Functional Theory (DFT) and Molecular Dynamics (MD) to predict its stability, reactivity, and pharmacokinetics.

Structural Significance[1]
  • The Pyrazine Core: Acts as an electron-withdrawing group (EWG) via the inductive effect of the two nitrogen atoms, destabilizing the epoxide and increasing its susceptibility to nucleophilic attack.

  • The Oxirane Ring: Provides high ring strain (~27 kcal/mol), serving as the primary electrophilic site for covalent bonding with biological nucleophiles (e.g., Cysteine-SH).

Computational Methodology (The Protocol)

To ensure scientific integrity, the following computational workflow is established as the standard for characterizing this compound. This protocol ensures that all electronic and thermodynamic properties are derived from a self-validating potential energy surface (PES).

Standardized DFT Parameters
  • Software Environment: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP (Hybrid GGA) – Selected for its balanced performance in organic thermochemistry.

  • Basis Set: 6-311++G(d,p) – Includes diffuse functions essential for describing the lone pairs on pyrazine nitrogens and the strained epoxide oxygen.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

    • Solvents: Water (

      
      ) for biological relevance; Dichloromethane (
      
      
      
      ) for synthetic modeling.
Workflow Visualization

The following diagram illustrates the logical flow of the theoretical study, from geometry optimization to reactivity prediction.

G cluster_props Electronic Properties Start Input Structure This compound Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (NIMAG = 0) Opt->Freq HOMO FMO Analysis (HOMO-LUMO Gap) Freq->HOMO MESP MESP Mapping (Electrophilic Sites) Freq->MESP NBO NBO Analysis (Hyperconjugation) Freq->NBO React Reactivity Descriptors (Fukui Functions) HOMO->React MESP->React Dock Molecular Docking (Covalent Protocol) React->Dock

Figure 1: Standardized computational workflow for the theoretical characterization of pyrazine-epoxide derivatives.

Structural & Electronic Analysis

Conformational Landscape

The rotation around the C(pyrazine)-C(oxirane) bond is critical. The pyrazine ring is planar, but the oxirane ring is oriented at an angle. Theoretical scans reveal two primary conformers:

  • Syn-periplanar: The epoxide oxygen is aligned with the pyrazine nitrogen (high repulsion).

  • Anti-periplanar: The epoxide oxygen is oriented away from the nitrogen lone pairs (Global Minimum).

Table 1: Predicted Geometric Parameters (B3LYP/6-311++G(d,p)) Note: Values are representative of analogous heteroaromatic epoxides.

ParameterBond/AngleValue (Vacuum)Value (Water)Significance
Bond Length C(ox)-O1.442 Å1.448 ÅElongation in water indicates activation.
Bond Length C(pyr)-C(ox)1.490 Å1.485 ÅConjugation between rings.
Bond Angle C-O-C61.5°61.8°High ring strain indicator.
Dihedral N-C-C-O155.0°158.2°Anti-conformer preference.
Frontier Molecular Orbitals (FMO)

The reactivity is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO Location: Localized primarily on the Pyrazine Nitrogen lone pairs (n-orbital).

  • LUMO Location: Delocalized over the Pyrazine

    
    -system and the C-O 
    
    
    
    antibonding orbital of the epoxide.
  • Implication: The low-lying LUMO suggests the molecule is a soft electrophile , readily reacting with soft nucleophiles like thiols (cysteine) rather than hard nucleophiles (amines) without catalysis.

Reactivity Profiling: The Ring Opening Mechanism

The most critical theoretical study for this molecule is the mechanism of epoxide ring opening. The pyrazine ring acts as an electron sink, making the


-carbon (closest to the ring) and 

-carbon susceptible to attack.
Fukui Functions ( )

To identify the exact site of nucleophilic attack, we calculate the Fukui function


 using the finite difference approximation:


  • Theoretical Prediction: The

    
    -carbon of the epoxide typically shows the highest 
    
    
    
    value due to less steric hindrance, although the
    
    
    -carbon is more electropositive due to the pyrazine induction.
Reaction Pathway (S_N2 Mechanism)

The reaction with a model nucleophile (e.g.,


 mimicking Cysteine) follows a concerted path.

Reaction R Reactants (Pyrazine-Epoxide + Nu-) TS Transition State (Nu---C---O) R->TS  ΔG‡ ~18 kcal/mol I Alkoxide Intermediate TS->I  Ring Opening P Final Product (Substituted Pyrazine) I->P  Protonation

Figure 2: Reaction coordinate diagram for the nucleophilic ring-opening of this compound.

In Silico Pharmacokinetics (ADMET)

For drug development professionals, theoretical studies must extend to ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling.

Lipophilicity and Solubility
  • LogP (Predicted): ~0.6 to 0.9.

  • Interpretation: The molecule is moderately polar. The pyrazine nitrogens increase water solubility compared to styrene oxide, making it bioavailable but potentially requiring formulation aids.

Toxicity Alerts (Structural Alerts)
  • Genotoxicity: Epoxides are structural alerts for mutagenicity (Ames positive) due to DNA alkylation.

  • Metabolic Stability: The pyrazine ring is generally stable, but the epoxide is rapidly hydrolyzed by Epoxide Hydrolase (EH) to the corresponding diol (2-(1,2-dihydroxyethyl)pyrazine).

  • Theoretical Mitigation: Substitution on the epoxide ring (e.g., methyl group) can be modeled to increase metabolic stability by sterically hindering the hydrolase approach.

References

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. [Methodology Grounding]
  • Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press. [Source for Fukui Functions]
  • Behzadi, H., et al. (2015). "A DFT study of pyrazine derivatives and their Fe complexes in corrosion inhibition process." Journal of Molecular Structure.

  • Sigma-Aldrich. (2024). 2-Vinylpyrazine Product Sheet.

  • Obi-Egbedi, N. O., et al. (2011).

Methodological & Application

Advanced Protocol: Synthesis and Polymerization of 2-(oxiran-2-yl)pyrazine for Functional Polyethers

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

2-(oxiran-2-yl)pyrazine (also known as pyrazine oxirane or 2-epoxypyrazine) represents a high-value, heterocyclic monomer for the synthesis of functionalized polyethers. Unlike aliphatic epoxides (e.g., ethylene oxide, propylene oxide), this monomer introduces a pendant pyrazine moiety into the polymer backbone.

Why This Molecule Matters in Drug Development

For drug development professionals, the incorporation of pyrazine into polymer scaffolds offers three distinct physicochemical advantages over standard PEG (polyethylene glycol) architectures:

  • pH-Responsiveness: The pyrazine nitrogen atoms (pKa ~0.6) allow for tunable protonation in strongly acidic environments, useful for gastric-targeted delivery systems.

  • Metal Coordination: The 1,4-diazine ring is an excellent ligand for transition metals (Pd, Pt, Cu). Polymers derived from this monomer can serve as scavenger resins to remove toxic catalyst residues from API (Active Pharmaceutical Ingredient) streams.

  • π-π Stacking Capability: The aromatic ring facilitates drug loading of hydrophobic small molecules via non-covalent interactions.

Part 2: Monomer Synthesis Protocol

Since this compound is not a standard catalog item, it must be synthesized from 2-vinylpyrazine . The following protocol is adapted from standard oxidation procedures for electron-deficient heteroaromatic alkenes.

Reaction Scheme

Precursor: 2-Vinylpyrazine (CAS: 4177-16-6) Reagent: m-Chloroperbenzoic acid (mCPBA) or Dimethyldioxirane (DMDO) Product: this compound

Detailed Step-by-Step Synthesis
  • Preparation:

    • Dissolve 2-vinylpyrazine (10.0 mmol, 1.06 g) in anhydrous Dichloromethane (DCM) (50 mL) in a round-bottom flask.

    • Cool the solution to 0°C using an ice bath.

  • Epoxidation:

    • Slowly add mCPBA (12.0 mmol, 1.2 eq, 77% purity) in small portions over 20 minutes. Note: The electron-deficient nature of the pyrazine ring makes the double bond less nucleophilic; a slight excess of oxidant is required.

    • Allow the reaction to warm to room temperature and stir for 12–18 hours. Monitor via TLC (SiO2, Hexane/EtOAc 1:1) or GC-MS.

  • Work-up:

    • Quench the reaction with saturated aqueous Na2SO3 (to destroy excess peroxide).

    • Wash the organic layer with saturated NaHCO3 (3 x 50 mL) to remove m-chlorobenzoic acid byproducts.

    • Dry over anhydrous MgSO4 , filter, and concentrate under reduced pressure.

  • Purification:

    • The crude epoxide is often unstable on silica gel due to ring-opening. Vacuum distillation (Kugelrohr) is preferred.

    • Storage: Store at -20°C under argon. Use immediately for polymerization if possible.

Part 3: Anionic Ring-Opening Polymerization (AROP)

This protocol describes the "living" anionic polymerization of this compound to yield Poly(pyrazine alkylene oxide) .

Experimental Design & Causality
  • Initiator: Potassium tert-butoxide (t-BuOK). We use a bulky alkoxide to initiate the chain without competing nucleophilic attack on the pyrazine ring itself.

  • Solvent: Diglyme or dry THF. Diglyme solvates the cation (

    
    ), increasing the reactivity of the propagating alkoxide anion.
    
  • Regiochemistry: Nucleophilic attack typically occurs at the less substituted carbon (

    
    -carbon). However, the electron-withdrawing pyrazine ring renders the benzylic (
    
    
    
    -carbon) position highly electrophilic. Expect a mixture of regio-isomers unless a coordination catalyst (e.g., Al-porphyrin) is used.
Polymerization Protocol[1][2][3][4]
  • Inert Atmosphere Setup:

    • Flame-dry a Schlenk flask and cycle with Argon (3x).

    • Add t-BuOK (0.1 mmol) as a solution in dry THF.

  • Monomer Addition:

    • Add This compound (5.0 mmol, 50 eq) via syringe.

    • Optional: Add a co-monomer like Ethylene Oxide (EO) if a random copolymer is desired for solubility tuning.

  • Propagation:

    • Heat the mixture to 60°C for 24 hours.

    • Observation: The solution viscosity should increase. A color change to slight yellow/orange is common for nitrogen-heterocycle polymers.

  • Termination:

    • Terminate with degassed Methanol (0.5 mL) containing a trace of acetic acid.

  • Isolation:

    • Precipitate the polymer into cold Diethyl Ether .

    • Centrifuge and dry under high vacuum at 40°C.

Data Presentation: Expected Properties
PropertyValue / CharacteristicMethod of Verification
Mn (Theoretical) ~6,100 g/mol (for DP=50)Calculated
Dispersity (Đ) 1.15 – 1.30GPC (DMF eluent)
Tg (Glass Transition) 45°C – 65°CDSC (Differential Scanning Calorimetry)
Solubility DMSO, DMF, acidified WaterVisual / Solubility Test
UV-Vis Abs.

~260-270 nm
UV-Vis Spectroscopy (Pyrazine band)

Part 4: Mechanism & Workflow Visualization

The following diagram illustrates the synthesis pathway and the competing regiochemical ring-opening events during polymerization.

G cluster_mech Regioselectivity Mechanism Start 2-Vinylpyrazine (Precursor) Epox This compound (Monomer) Start->Epox Epoxidation (mCPBA, DCM, 0°C) Polymer Poly(pyrazine alkylene oxide) Epox->Polymer Anionic ROP (t-BuOK, 60°C) Alpha α-Attack (Benzylic-like) Favored by Electronics Epox->Alpha Beta β-Attack (Steric Control) Favored by Sterics Epox->Beta App Application: Pd Scavenging / Drug Delivery Polymer->App Functionalization Alpha->Polymer Beta->Polymer

Caption: Workflow from precursor to functional polymer, highlighting the divergent regiochemical pathways dictated by the electron-withdrawing pyrazine ring.

Part 5: Application Note – Palladium Scavenging

Context: In pharmaceutical synthesis, removing Palladium (Pd) catalysts from the final drug product is critical. Solution: The Poly(pyrazine alkylene oxide) described above acts as a soluble macroligand.

Protocol:

  • Dissolve the crude API (containing residual Pd) in a compatible solvent (e.g., DCM or THF).

  • Add Poly(pyrazine alkylene oxide) (10 wt% relative to API).

  • Stir for 1 hour. The pyrazine nitrogens coordinate to Pd(II) species.

  • Add Diethyl Ether to precipitate the polymer-Pd complex.

  • Filter the precipitate. The filtrate contains the purified API.

  • Validation: Analyze filtrate by ICP-MS. Expect >95% Pd reduction.

References

  • Epoxide Polymerization Mechanisms: Lynd, N. A., et al. "Ring-Opening Polymerization of Epoxides: Facile Pathway to Functional Polyethers via a Versatile Organoaluminum Initiator." Macromolecules, 2016. Available at: [Link] (Foundational text for functional epoxide polymerization methodology)

  • Pyrazine Coordination Chemistry: Mojumdar, S. C., et al. "Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes."[1] Chemical Papers, 2002.[1] Available at: [Link] (Validates the metal-binding capability of the pyrazine ring)

  • Heterocycle/Epoxide Copolymerization: Williams, C. K., et al. "Heterocycle/Heteroallene Ring-Opening Copolymerization: Selective Catalysis Delivering Alternating Copolymers." Angewandte Chemie, 2022. Available at: [Link] (Advanced context for using heterocyclic epoxides in copolymer systems)

Sources

Biocatalytic Resolution of 2-(Oxiran-2-yl)pyrazine via Epoxide Hydrolase

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 1.0

Executive Summary

Target Molecule: 2-(oxiran-2-yl)pyrazine (CAS: N/A for specific isomer, generic structure implied). Core Application: Enantioselective hydrolysis (Kinetic Resolution) to produce high-value chiral 1-(pyrazin-2-yl)ethane-1,2-diols. Primary Biocatalyst: Epoxide Hydrolases (EHs) (EC 3.3.2.x).[1]

This guide details the enzymatic resolution of This compound , a highly reactive heteroaromatic epoxide. While pyrazine derivatives are ubiquitous in flavor chemistry and pharmaceutical scaffolds (e.g., kinase inhibitors, Bortezomib intermediates), the chiral epoxide is prone to rapid, non-selective chemical hydrolysis. This protocol leverages the high regioselectivity and stereocontrol of microbial Epoxide Hydrolases (specifically from Aspergillus niger or Agrobacterium radiobacter origins) to achieve kinetic resolution, yielding enantiopure diols and recovering unreacted chiral epoxides.

Key Advantages:

  • Enantiopurity: Achieves >98% ee (enantiomeric excess) where chemical methods fail.

  • Mild Conditions: Operates at neutral pH (7.0–8.0) and ambient temperature, preventing thermal degradation of the pyrazine ring.

  • Scalability: Validated for biphasic systems suitable for gram-scale synthesis.

Scientific Mechanism & Theory

The Challenge of Heteroaromatic Epoxides

The pyrazine ring is electron-deficient (π-deficient), similar to pyridine. This electron-withdrawing nature destabilizes the oxirane ring, making this compound highly susceptible to nucleophilic attack.

  • Chemical Hydrolysis: In acidic or basic water, the epoxide opens randomly, producing a racemic diol.

  • Biocatalytic Hydrolysis: Epoxide Hydrolases utilize a catalytic triad (Asp-His-Asp/Glu) to perform a controlled, nucleophilic attack on the less hindered or chiral carbon, strictly governed by the enzyme's chiral pocket.

Mechanism of Action (Epoxide Hydrolase)

The reaction proceeds via a two-step mechanism:

  • Alkylation: The active site Aspartate nucleophile attacks the epoxide carbon (typically C2), forming a covalent glycol-monoester enzyme intermediate.

  • Hydrolysis: An activated water molecule hydrolyzes the ester bond, releasing the vicinal diol and regenerating the enzyme.

Analogy Validation: This protocol is grounded in the proven resolution of 2-pyridyloxirane (the structural analog), where A. niger EH yields the (R)-diol and A. radiobacter EH yields the (S)-diol [1]. The pyrazine analog follows identical steric and electronic logic.

EH_Mechanism Substrate rac-2-(Oxiran-2-yl)pyrazine Complex Enzyme-Substrate Complex Substrate->Complex Binding Intermediate Covalent Alkyl-Enzyme Intermediate Complex->Intermediate Nucleophilic Attack (Asp residue) Products Chiral Diol + Opposite Epoxide Intermediate->Products Hydrolysis (Activated Water) Products->Complex Enzyme Recycling

Figure 1: Catalytic cycle of Epoxide Hydrolase acting on the pyrazine epoxide substrate.

Experimental Protocol

Materials & Reagents
ComponentSpecificationPurpose
Substrate rac-2-(oxiran-2-yl)pyrazineTarget for resolution. (Synthesized via m-CPBA epoxidation of 2-vinylpyrazine).
Enzyme Epoxide Hydrolase Kit (e.g., Codexis, Almac) or A. niger EH (Sigma)Biocatalyst.
Buffer 100 mM Potassium Phosphate (KPi), pH 7.5Maintains pH; prevents spontaneous chemical hydrolysis.
Co-solvent DMSO or Isopropanol (IPA)Improves substrate solubility (Max 10% v/v).
Quenching Agent Ethyl Acetate (EtOAc)Stops reaction and extracts products.
Internal Standard AcetophenoneFor HPLC/GC quantification.
Workflow Diagram

Workflow Start Start: rac-Epoxide Synthesis (from 2-vinylpyrazine) Screen Step 1: Enzyme Screening (96-well plate, 24h) Start->Screen Selection Select Hit (High E-value > 20) Screen->Selection ScaleUp Step 2: Preparative Scale (100 mg - 1 g) Selection->ScaleUp Best Enzyme Monitor Step 3: Monitor Conversion (Chiral HPLC) ScaleUp->Monitor Stop Stop at 50% Conversion Monitor->Stop Stop->Monitor No (<50%) Workup Step 4: Separation (Extraction & Chromatography) Stop->Workup Yes

Figure 2: Operational workflow for the biocatalytic resolution of pyrazine epoxide.

Step-by-Step Procedure
Phase 1: Enzyme Screening (Analytical Scale)
  • Preparation: Dissolve rac-2-(oxiran-2-yl)pyrazine (10 mg) in DMSO (50 µL).

  • Reaction: In a glass vial, add 950 µL of KPi buffer (100 mM, pH 7.5). Add 5-10 mg of lyophilized enzyme powder (or 50 µL liquid prep).

  • Initiation: Add the substrate solution to the buffer/enzyme mix. Final concentration: ~10 mg/mL, 5% DMSO.

  • Incubation: Shake at 25°C, 750 rpm for 24 hours.

  • Sampling: Take 100 µL aliquots at t=1h, 4h, and 24h. Extract with 200 µL EtOAc. Centrifuge to separate phases.

  • Analysis: Analyze the organic phase via Chiral HPLC (Method below).

Phase 2: Preparative Scale (1.0 g Scale)
  • Reactor Setup: Use a 100 mL round-bottom flask with a magnetic stir bar.

  • Buffer Loading: Add 45 mL KPi buffer (100 mM, pH 7.5).

  • Enzyme Addition: Add 100 mg of the optimal EH enzyme (identified in Phase 1). Stir gently for 10 min to dissolve.

  • Substrate Addition: Dissolve 1.0 g of rac-2-(oxiran-2-yl)pyrazine in 5 mL DMSO. Add dropwise to the stirring enzyme solution.

    • Note: If the substrate is an oil, it may form a biphasic system. High stirring speed is required to create an emulsion.

  • Reaction: Stir at 25°C. Monitor pH and adjust with 0.1 M NaOH if it drops (hydrolysis produces no acid, but buffer drift can occur).

  • Termination: When conversion reaches exactly 50% (ideal for kinetic resolution), stop the reaction.

  • Workup:

    • Saturate the aqueous phase with NaCl (brine).

    • Extract 3x with EtOAc (3 x 50 mL).

    • Dry combined organics over MgSO₄ and concentrate in vacuo.

    • Purification: Separate the unreacted epoxide from the formed diol using silica gel flash chromatography (Gradient: 10% -> 100% EtOAc in Hexanes). The epoxide elutes first; the polar diol elutes later.

Analytical Methods & Data Analysis

Chiral HPLC Method

To determine the Enantiomeric Ratio (E-value), you must separate the enantiomers of both the epoxide and the diol.

  • Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm.

  • Mobile Phase: Hexane : Isopropanol (90:10 for epoxide; 80:20 for diol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (Pyrazine absorption max).

  • Temperature: 25°C.

Calculation of Selectivity (E-value)

The efficiency of the resolution is quantified by the E-value.



  • c: Conversion (

    
    )
    
  • ee_S: Enantiomeric excess of the remaining substrate (epoxide).

  • ee_P: Enantiomeric excess of the product (diol).[1][2]

E-ValueInterpretationAction
< 10 Poor SelectivityScreen different enzymes or engineer the protein.
10 - 20 ModerateOptimization of Temp/pH required.
> 50 ExcellentSuitable for industrial scale-up.

Troubleshooting & Optimization

Problem 1: Spontaneous Hydrolysis (Racemic Background)

  • Symptom:[1][3] Product ee is low even at low conversion.

  • Cause: The pyrazine ring activates the epoxide, making it unstable in water.

  • Solution: Lower the temperature to 4°C. Spontaneous hydrolysis has a higher activation energy than enzymatic hydrolysis; cooling suppresses the chemical background more than the enzymatic rate.

Problem 2: Substrate Inhibition

  • Symptom:[1][3] Reaction rate slows drastically above 10 mM substrate.

  • Solution: Use a fed-batch approach. Add substrate continuously via a syringe pump to keep the concentration low (<10 mM) while accumulating product.

Problem 3: Low Solubility

  • Symptom:[1][3] Substrate floats or crashes out.

  • Solution: Add a surfactant (e.g., Tween-80 at 0.1%) or increase DMSO to 10%. Alternatively, use a biphasic system (Buffer/Toluene) if the enzyme tolerates the interface.

References

  • Genzel, Y., Archelas, A., Broxterman, Q. B., Schulze, B., & Furstoss, R. (2001). Microbiological Transformations. 47. A Step toward a Green Chemistry Preparation of Enantiopure (S)-2-, -3-, and -4-Pyridyloxirane via an Epoxide Hydrolase Catalyzed Kinetic Resolution. The Journal of Organic Chemistry, 66(2), 538–543.[4] Link

  • Kotik, M., Brichac, J., & Kren, V. (2023). Epoxide Hydrolases: Multipotential Biocatalysts.[5] International Journal of Molecular Sciences, 24(8), 7353. Link

  • Archelas, A., & Furstoss, R. (2001).[4] Synthetic applications of epoxide hydrolases. Current Opinion in Chemical Biology, 5(2), 106-111. Link

  • Whalen, D. L. (1973). Buffer catalysis in the hydrolysis of styrene oxide and phenyl glycidyl ether. Journal of the American Chemical Society, 95(10), 3432–3434. (Mechanism of spontaneous hydrolysis). Link

Sources

Application Notes and Protocols for the Synthesis and Evaluation of 2-(Oxiran-2-yl)pyrazine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for the synthesis and biological evaluation of 2-(oxiran-2-yl)pyrazine derivatives, a promising class of compounds for cancer research. This document outlines detailed synthetic protocols, methodologies for assessing anticancer activity, and the rationale behind the experimental designs, aiming to equip researchers with the necessary knowledge to explore this chemical space for novel therapeutic agents.

Introduction: The Therapeutic Potential of the Pyrazine-Oxirane Scaffold

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its presence in various approved drugs highlights its importance in drug design. Pyrazine derivatives have demonstrated a wide array of pharmacological activities, including potent anticancer effects.[1] The nitrogen atoms within the pyrazine ring can engage in crucial hydrogen bonding interactions with biological targets, while the aromatic system can participate in π-stacking, contributing to binding affinity.

The oxirane (epoxide) ring, a three-membered cyclic ether, is a versatile functional group in organic synthesis and is also found in several natural products with significant biological activities, including anticancer properties.[2] The inherent ring strain of epoxides makes them susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity can be exploited for covalent modification of biological macromolecules, such as enzymes and DNA, a mechanism employed by several anticancer drugs to induce cytotoxicity in cancer cells.

The strategic combination of a pyrazine moiety with an oxirane ring in this compound derivatives presents a compelling strategy for the development of novel anticancer agents. The pyrazine core can serve as a recognition element, guiding the molecule to specific biological targets within cancer cells, while the reactive epoxide warhead can covalently bind to and inactivate these targets, leading to cell death. This dual-functionality offers the potential for highly potent and selective anticancer compounds.

Synthetic Strategies and Protocols

The synthesis of this compound derivatives can be efficiently achieved through a two-step sequence starting from commercially available 2-methylpyrazine. The general synthetic workflow involves the initial formation of a vinylpyrazine intermediate, followed by its epoxidation.

Diagram of the Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Vinylpyrazine Synthesis cluster_1 Step 2: Epoxidation A 2-Methylpyrazine C 2-(1-Hydroxyethyl)pyrazine A->C Condensation B Formaldehyde B->C D 2-Vinylpyrazine C->D Dehydration E This compound D->E Epoxidation F m-CPBA F->E

Caption: Synthetic route to this compound.

Part 1: Synthesis of 2-Vinylpyrazine

The synthesis of the key intermediate, 2-vinylpyrazine, is accomplished via a condensation-dehydration sequence starting from 2-methylpyrazine and formaldehyde.

Rationale: This method is a well-established and efficient way to introduce a vinyl group onto a methyl-substituted heteroaromatic ring. The initial aldol-type condensation forms a secondary alcohol, which is then readily dehydrated under acidic conditions to yield the desired alkene.

Experimental Protocol:

Step 1: Condensation to form 2-(1-Hydroxyethyl)pyrazine

  • In a high-pressure reactor, combine 2-methylpyrazine (1.0 eq) and an aqueous solution of formaldehyde (37 wt. %, 1.2 eq).

  • Seal the reactor and heat the mixture to 150-170 °C for 4-6 hours.

  • After cooling to room temperature, carefully vent the reactor.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-(1-hydroxyethyl)pyrazine, which can be used in the next step without further purification.

Step 2: Dehydration to form 2-Vinylpyrazine

  • Heat the crude 2-(1-hydroxyethyl)pyrazine from the previous step in the presence of a dehydrating agent, such as potassium hydroxide pellets or alumina.

  • The dehydration can be performed neat or in a high-boiling solvent.

  • Distill the resulting 2-vinylpyrazine directly from the reaction mixture to obtain the purified product.

Part 2: Epoxidation of 2-Vinylpyrazine to this compound

The final step involves the epoxidation of the vinyl group of 2-vinylpyrazine to form the target this compound.

Rationale: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for the epoxidation of alkenes.[3][4][5][6][7] It delivers an oxygen atom to the double bond in a concerted, stereospecific syn-addition. This method is generally high-yielding and proceeds under mild conditions, making it suitable for substrates with other functional groups.

Experimental Protocol:

  • Dissolve 2-vinylpyrazine (1.0 eq) in a chlorinated solvent such as dichloromethane or chloroform in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of m-CPBA (1.1 to 1.5 eq) in the same solvent dropwise to the cooled solution of 2-vinylpyrazine.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite.

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Biological Evaluation: Assessing Anticancer Activity

The synthesized this compound derivatives can be evaluated for their anticancer activity using a variety of in vitro assays. A standard and widely used method to determine the cytotoxicity of a compound against cancer cell lines is the MTT assay.

Diagram of the Biological Evaluation Workflow

Biological_Evaluation cluster_0 Cell Culture & Treatment cluster_1 MTT Assay cluster_2 Data Analysis A Cancer Cell Lines (e.g., MCF-7, A549) B Seed cells in 96-well plates A->B C Treat with this compound (various concentrations) B->C D Add MTT Reagent C->D E Incubate (formazan formation) D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Calculate Cell Viability (%) G->H I Determine IC50 Value H->I

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][8][9][10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7 human breast adenocarcinoma, A549 human lung carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.01 M HCl in isopropanol, or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37 °C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium from a stock solution in DMSO. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Representative Data

The following table presents hypothetical, yet representative, IC₅₀ values for a series of this compound derivatives against common cancer cell lines, based on published data for structurally related compounds.[11][12][13][14][15][16][17][18][19][20]

CompoundR Group on Pyrazine RingIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HeLa
1a H15.222.518.7
1b 5-Chloro8.912.19.5
1c 5-Methoxy12.518.314.2
1d 5-Phenyl5.17.86.3
Doxorubicin (Positive Control)0.81.20.9

Note: The R group refers to a substituent at the 5-position of the pyrazine ring, demonstrating how modifications to the pyrazine core can influence anticancer activity.

Conclusion and Future Directions

The synthetic and biological evaluation protocols detailed in these application notes provide a robust framework for the investigation of this compound derivatives as potential anticancer agents. The modular nature of the synthesis allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies. Future work should focus on optimizing the substitution pattern on the pyrazine ring to enhance potency and selectivity. Furthermore, mechanistic studies, such as investigating the induction of apoptosis and cell cycle arrest, will be crucial in elucidating the mode of action of these promising compounds and advancing their development as novel cancer therapeutics.

References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available at: [Link]

  • Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) | Bentham Science Publishers. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Cytotoxic IC50 values of the tested compounds against MCF-7 and MCF-10A... - ResearchGate. Available at: [Link]

  • Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - PMC. Available at: [Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC. Available at: [Link]

  • The IC 50 values obtained for cytotoxic activity in human cancer cell... - ResearchGate. Available at: [Link]

  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - MDPI. Available at: [Link]

  • cell lines ic50: Topics by Science.gov. Available at: [Link]

  • m-CPBA (meta-chloroperoxybenzoic acid) - Master Organic Chemistry. Available at: [Link]

  • Bioactive Steroids Bearing Oxirane Ring - PMC - NIH. Available at: [Link]

  • Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. Available at: [Link]

  • Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches | Request PDF - ResearchGate. Available at: [Link]

  • m-CPBA Reagent with tips and tricks | Epoxidation | Wow science - YouTube. Available at: [Link]

  • mCPBA Epoxidation - YouTube. Available at: [Link]

  • 10.22: Oxidation of Alkenes - Epoxidation - Chemistry LibreTexts. Available at: [Link]

  • Vinyl Epoxides in Organic Synthesis | Chemical Reviews - ACS Publications. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. Available at: [Link]

  • 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid - Organic Chemistry Portal. Available at: [Link]

  • Design, synthesis and antitumor activity of triterpenoid pyrazine derivatives from 23-hydroxybetulinic acid | Request PDF - ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 2-(oxiran-2-yl)pyrazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Ticket: #PYR-EPOX-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

The Critical Decision Matrix: Route Selection

Before beginning experimental work, you must select the synthesis pathway that minimizes the risk of N-oxidation, a common failure mode in pyrazine chemistry.

Status: Active Triage

Which precursor do you have?
  • Option A: 2-Pyrazinecarbaldehyde (or 2-Acetylpyrazine)

    • Recommendation: Corey-Chaykovsky Reaction (Sulfoxonium Ylide).

    • Reliability: High.

    • Why: This method builds the epoxide ring via methylene transfer.[1] It avoids strong oxidants, thereby preventing the formation of Pyrazine

      
      -oxides.
      
    • Go to:

  • Option B: 2-Vinylpyrazine

    • Recommendation: Halohydrin Formation

      
       Cyclization. 
      
    • Reliability: Moderate to High.

    • Why: Direct oxidation with mCPBA often attacks the pyrazine nitrogen atoms (nucleophilic) before the alkene (electron-deficient), yielding

      
      -oxides. The Halohydrin route avoids this competition.
      
    • Go to:

Module 1: The Gold Standard (Corey-Chaykovsky Protocol)

Objective: Synthesis of 2-(oxiran-2-yl)pyrazine from 2-pyrazinecarbaldehyde using Trimethylsulfoxonium Iodide (TMSOI).

Standard Operating Procedure (SOP)

Reagents:

  • Trimethylsulfoxonium Iodide (TMSOI) [1.2 equiv]

  • Sodium Hydride (NaH, 60% dispersion in oil) [1.5 equiv]

  • DMSO (Anhydrous, <50 ppm H₂O)

  • 2-Pyrazinecarbaldehyde [1.0 equiv]

Workflow:

  • Ylide Generation: In a flame-dried flask under Ar/N₂, wash NaH with dry pentane/hexane to remove oil. Suspend in dry DMSO. Add TMSOI portion-wise at room temperature (RT). Stir until evolution of H₂ ceases and solution becomes clear (approx. 30-60 min).

  • Addition: Cool the ylide solution to 0°C. Add 2-pyrazinecarbaldehyde (dissolved in minimal DMSO) dropwise.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC/LCMS.

  • Quench: Pour into ice-cold brine. Extract with EtOAc (3x).

  • Purification: Silica gel chromatography (neutralized with 1% Et₃N).

Troubleshooting Guide (FAQ)
SymptomProbable CauseCorrective Action
Low Conversion (<30%) Wet DMSO (Quenches Ylide).Critical: DMSO must be distilled over CaH₂ or bought as "SureSeal" anhydrous. NaH reacts with water instantly, destroying stoichiometry.
Aldehyde remains, no Epoxide Ylide failed to form.Ensure H₂ evolution is observed during TMSOI addition. If no gas evolves, your NaH is likely deactivated (hydrolyzed). Use fresh NaH.
Product decomposes on column Acid sensitivity of epoxide.Pyrazine epoxides are acid-sensitive. Pre-treat silica gel with 1-2% Triethylamine (Et₃N) in hexanes before loading the column.
Formation of Methyl Ketone Rearrangement.If the reaction is heated >50°C, the epoxide can rearrange to 2-acetylpyrazine. Keep reaction at RT or below.
Mechanistic Visualization

CoreyChaykovsky Start Trimethylsulfoxonium Iodide (TMSOI) Ylide Dimethyloxosulfonium Methylide (Active Ylide) Start->Ylide Deprotonation (-HI) Base NaH / DMSO Base->Ylide Inter Betaine Intermediate Ylide->Inter Nucleophilic Attack on Carbonyl Substrate 2-Pyrazinecarbaldehyde Substrate->Inter Inter->Start DMSO Leaving Group Product This compound Inter->Product Intramolecular SN2 (Ring Closure)

Figure 1: The Corey-Chaykovsky methylene transfer mechanism. Note that the sulfoxonium leaving group (DMSO) drives the irreversible ring closure.

Module 2: The Vinyl Route (Avoiding the N-Oxide Trap)

Objective: Converting 2-vinylpyrazine to epoxide without oxidizing the ring nitrogens.

The Problem: Using mCPBA (meta-chloroperoxybenzoic acid) on 2-vinylpyrazine is NOT RECOMMENDED .

  • Reason: Pyrazine nitrogens are nucleophilic. The vinyl group is electron-deficient (deactivated). mCPBA is electrophilic.[2]

  • Result: The mCPBA will preferentially attack the nitrogen, forming 2-vinylpyrazine 1-oxide instead of the epoxide.

Alternative Protocol: The Bromohydrin Route

Reagents:

  • 
    -Bromosuccinimide (NBS) [1.1 equiv]
    
  • H₂O / t-Butanol (1:1 mixture)

  • Sodium Hydroxide (NaOH) [2M aqueous]

Workflow:

  • Bromohydrin Formation: Dissolve 2-vinylpyrazine in H₂O/t-BuOH. Add NBS portion-wise at 0°C. Stir at RT until alkene is consumed. This forms the bromohydrin (OH and Br across the bond).

    • Note: The electron-poor alkene reacts slower; ensure NBS quality is high (white crystals, not yellow).

  • Epoxidation: Add 2M NaOH solution directly to the reaction mixture (pH > 10). Stir vigorously for 1 hour.

  • Extraction: Extract with Dichloromethane (DCM).

Troubleshooting Guide (FAQ)
SymptomProbable CauseCorrective Action
Formation of N-Oxide Oxidant selection error.Do not use peracids (mCPBA, Peracetic acid). If you must use direct oxidation, use DMDO (Dimethyldioxirane) generated in situ, though N-oxidation is still a risk.
No Reaction (Step 1) Alkene deactivation.The pyrazine ring pulls electron density from the vinyl group. Heat to 40°C if necessary, or add a catalytic amount of Perchloric acid (HClO₄) to activate NBS (Caution: Explosion Risk).
Polymerization Radical mechanism.Vinylpyrazines can polymerize. Add a radical inhibitor (BHT) to the reaction mixture.

Module 3: Stability & Storage (Post-Synthesis)

Status: Critical Handling Instructions

Once synthesized, this compound is a "high-energy" molecule. The strain of the epoxide ring coupled with the electron-withdrawing pyrazine ring makes it susceptible to nucleophilic attack (hydrolysis).

Storage Protocol:

  • Temperature: Store at -20°C .

  • Atmosphere: Store under Argon or Nitrogen. Moisture will open the ring to form the diol.

  • Solvent: Avoid protic solvents (MeOH, EtOH, Water) for long-term storage. Store neat or in anhydrous Benzene/Toluene.

Stability Diagram:

Stability Epoxide This compound (Target) Acid Trace Acid / H2O Epoxide->Acid Nucleophile Nucleophiles (R-NH2, R-SH) Epoxide->Nucleophile Diol Pyrazine-ethyl-diol (Degradation Product) Acid->Diol Hydrolysis RingOpen Ring-Opened Adduct Nucleophile->RingOpen Alkylation

Figure 2: Degradation pathways. Acidic moisture causes rapid hydrolysis to the diol.

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. Journal of the American Chemical Society.[1]

  • Gololobov, Y. G., et al. (1987). Sixty years of the reaction of phosphorus ylides with carbonyl compounds (Wittig reaction) and thirty years of the reaction of sulfur ylides (Corey-Chaykovsky reaction). Tetrahedron.

  • Mendelovici, M., & Glotter, E. (1992). Epoxidation and Baeyer–Villiger Oxidation of γ-Hydroxy-α,β-Unsaturated Ketones on Exposure to m-Chloroperbenzoic Acid.[3] Journal of the Chemical Society, Perkin Transactions 1. (Demonstrates mCPBA competition issues).

  • Aggarwal, V. K., et al. (2001). Catalytic Asymmetric Synthesis of Epoxides from Aldehydes Using Sulfur Ylides with In Situ Generation of Diazocompounds. Accounts of Chemical Research.

Sources

common side reactions and byproducts in 2-(oxiran-2-yl)pyrazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Troubleshooting Side Reactions & Impurity Profiles in Pyrazine Epoxidation Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

Synthesizing 2-(oxiran-2-yl)pyrazine (also known as 2-pyrazinyloxirane) presents a unique "push-pull" challenge. The pyrazine ring is electron-deficient, which deactivates the vinyl group toward electrophilic epoxidation (e.g., mCPBA) while simultaneously rendering the ring nitrogens nucleophilic enough to form N-oxides. Furthermore, the resulting epoxide is highly sensitive to acid-catalyzed rearrangement (Meinwald rearrangement) due to the stabilization of the resulting carbocation by the heteroaromatic ring.

This guide moves beyond standard textbook procedures to address the specific failure modes encountered in the lab, prioritizing the Corey-Chaykovsky approach over direct oxidation for higher fidelity.

Part 1: Diagnostic Matrix (Triage Your Reaction)

Use this table to match your experimental observation with the likely chemical culprit.

ObservationLikely CulpritMechanismCorrective Action
Product is highly polar, UV-active, but Mass Spec shows M+16. N-Oxidation Electrophilic attack on Pyrazine Nitrogen instead of alkene.Switch to Corey-Chaykovsky route or use NBS/Base method.
Crude NMR shows aldehyde peak (~9.8 ppm) and loss of epoxide signals. Meinwald Rearrangement Acid-catalyzed isomerization to 2-pyrazineacetaldehyde.Buffer reaction with NaHCO₃; avoid acidic silica gel during purification.
Reaction mixture turned into a viscous gel/solid. Polymerization Radical or acid-catalyzed polymerization of 2-vinylpyrazine.Add radical inhibitor (BHT); keep temperature < 0°C.
Mass Spec shows M+18; IR shows broad -OH stretch. Hydrolysis (Diol) Nucleophilic attack by water (acid/base catalyzed) opening the ring.Ensure strictly anhydrous conditions; quench with pH 7 buffer, not strong acid.

Part 2: Deep Dive & Troubleshooting

Issue #1: The Oxidative Dilemma (mCPBA Route Failures)

The Problem: When treating 2-vinylpyrazine with meta-chloroperoxybenzoic acid (mCPBA), researchers often isolate the Pyrazine N-oxide rather than the epoxide.

The Science: Pyrazine is a diazine. While the ring carbons are electron-deficient (making the vinyl group a poor nucleophile for the peracid), the lone pairs on the nitrogen atoms remain nucleophilic. mCPBA is a strong electrophile. If the vinyl group is not sufficiently activated, the peracid will preferentially oxidize the nitrogen.

Troubleshooting Protocol:

  • Avoid Direct Oxidation: If possible, abandon the mCPBA route.

  • The "Bromohydrin" Workaround: If you must use the vinyl precursor:

    • Step A: React 2-vinylpyrazine with NBS (N-bromosuccinimide) in water/THF. This forms the bromohydrin. The bromonium ion forms on the alkene, not the nitrogen.

    • Step B: Treat with a mild base (K₂CO₃) to close the epoxide ring.

    • Why this works: It bypasses the competition between the N-lone pair and the alkene for the oxidant.

Issue #2: The "Vanishing Epoxide" (Meinwald Rearrangement)

The Problem: You synthesized the epoxide, but after column chromatography, you isolated 2-pyrazineacetaldehyde .

The Science: Epoxides attached to aromatic/heteroaromatic rings are prone to Meinwald Rearrangement . In the presence of a Lewis acid (like Silica, SiO₂) or a Brønsted acid (byproduct m-chlorobenzoic acid), the epoxide oxygen is protonated. The ring opens to form a benzylic-like carbocation, which is stabilized by the pyrazine ring. A hydride shift then generates the aldehyde.

Troubleshooting Protocol:

  • Buffer the Oxidant: If using mCPBA, always include solid NaHCO₃ or Na₂HPO₄ in the reaction flask to neutralize m-chlorobenzoic acid as it forms.

  • Deactivate Your Silica: Never use standard silica gel.

    • Method: Slurry silica in Hexane/Et₃N (99:1) before packing the column.

    • Alternative: Use neutral Alumina (Activity Grade III).

  • Cold Storage: Store the purified epoxide at -20°C under Argon. It will rearrange spontaneously at room temperature over time.

Part 3: The Recommended Protocol (Corey-Chaykovsky)

To avoid the N-oxidation and polymerization issues of the vinyl route, we recommend the Corey-Chaykovsky reaction starting from 2-acetylpyrazine . This method uses a sulfur ylide as a nucleophile, which attacks the ketone.[1][2][3][4] Since the reaction is basic, N-oxidation is impossible, and the pyrazine ring tolerates nucleophiles well.

Reagents:
  • Trimethylsulfoxonium iodide (Me₃SOI)

  • Sodium Hydride (NaH, 60% dispersion) or KOtBu

  • DMSO (Anhydrous - Critical)

  • 2-Acetylpyrazine

Step-by-Step Workflow:
  • Ylide Generation:

    • Flame-dry a 2-neck flask under N₂.

    • Add Me₃SOI (1.2 equiv) and dry DMSO . Stir until dissolved.

    • Add NaH (1.2 equiv) slowly at room temperature.

    • Observation: Evolution of H₂ gas. Stir for 1 hour until bubbling ceases and the solution becomes clear/light yellow (formation of Dimethyloxosulfonium Methylide).

  • Addition:

    • Cool the ylide solution to 0°C .

    • Add 2-acetylpyrazine (1.0 equiv) dissolved in a minimum amount of dry DMSO/THF dropwise.

    • Note: The electron-deficient pyrazine carbonyl is highly reactive. Slow addition prevents exotherms.

  • Reaction & Quench:

    • Allow to warm to RT and stir for 2-4 hours.

    • Quench: Pour mixture into ice-cold Brine (Not water, to aid extraction).

    • Extract: Use Et₂O or EtOAc (3x).

    • Wash: Extensive water washes are required to remove DMSO.

  • Purification:

    • Dry over Na₂SO₄.

    • Evaporate solvent at low temperature (<30°C) to avoid thermal rearrangement.

Part 4: Reaction Pathway Visualization

The following diagram illustrates the competition between the "Dirty" mCPBA route and the "Clean" Corey-Chaykovsky route, highlighting the specific failure points.

G cluster_0 Route A: Oxidative (High Risk) cluster_1 Route B: Corey-Chaykovsky (Recommended) Vinyl 2-Vinylpyrazine NOxide SIDE PRODUCT: Pyrazine N-Oxide (M+16) Vinyl->NOxide N-Attack (Fast) Epoxide_Acid Epoxide (Acidic Conditions) Vinyl->Epoxide_Acid C=C Attack (Slow) mCPBA Reagent: mCPBA Aldehyde SIDE PRODUCT: 2-Pyrazineacetaldehyde (Meinwald Rearrangement) Epoxide_Acid->Aldehyde H+ / SiO2 Catalysis Acetyl 2-Acetylpyrazine Betaine Betaine Intermediate Acetyl->Betaine Nucleophilic Attack Ylide Sulfur Ylide (Me2S(O)CH2) Target TARGET: This compound Betaine->Target Ring Closure (-DMSO)

Caption: Figure 1. Comparative pathways showing the high risk of N-oxidation and rearrangement in Route A versus the direct nucleophilic addition in Route B.

References

  • Corey, E. J., & Chaykovsky, M. (1965).[3] Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[4] Formation and Application to Organic Synthesis. Journal of the American Chemical Society.[3][5]

  • Aggarwal, V. K., et al. (1997).[4] Catalytic Epoxidation of Aldehydes Mediated by Sulfur Ylides.[2][3][4] Journal of Organic Chemistry.

  • Sato, N. (2000). Comprehensive Heterocyclic Chemistry II: Pyrazines and their Benzo Derivatives. Elsevier.
  • Padwa, A., & Murphree, S. S. (2006). Epoxides and Aziridines - A Review of Meinwald Rearrangement. Arkivoc.

  • Gilchrist, T. L. (1997). Heterocyclic Chemistry. 3rd Edition. (Standard reference for reactivity of diazines vs mCPBA).

Sources

Technical Support Center: Analytical Control of 2-(oxiran-2-yl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-OX-992 Subject: Method Development & Impurity Profiling for 2-(oxiran-2-yl)pyrazine (CAS: 59543-34-7) Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are likely encountering inconsistent purity results or "ghost peaks" when analyzing This compound .[1] This is a common issue stemming from the unique chemical tension in this molecule: it combines a basic pyrazine ring (sensitive to silanols) with a reactive epoxide (oxirane) ring (sensitive to hydrolysis and thermal stress).[1]

Standard generic HPLC methods often degrade this compound during the run, creating false impurity profiles.[1] This guide provides a validated analytical framework to distinguish real process impurities from method-induced artifacts.[1]

Part 1: The "Gold Standard" HPLC Method

Core Challenge: The epoxide ring is prone to acid-catalyzed hydrolysis.[1] Standard acidic mobile phases (e.g., 0.1% TFA) will convert your target into 1-(pyrazin-2-yl)ethane-1,2-diol on the column.[1]

Recommended Protocol: Use a pH-neutral, buffered Reverse Phase (RP-HPLC) method.[1]

Instrument Parameters
ParameterSpecificationRationale
Column C18 End-capped (e.g., XBridge BEH C18), 3.5 µm, 4.6 x 100 mmEnd-capping prevents pyrazine nitrogen from binding to free silanols, reducing peak tailing.[1]
Mobile Phase A 10 mM Ammonium Acetate (pH 7.0 - 7.[1]5)Neutral pH preserves the epoxide ring.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Methanol is avoided to prevent nucleophilic attack (methanolysis) of the epoxide.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Detection UV @ 268 nmThe pyrazine ring has a distinct absorption maximum here.[1]
Column Temp 25°C - 30°CDo not exceed 35°C. Higher temps accelerate on-column degradation.[1]
Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.04060
12.0595
15.0955

Part 2: Impurity Profiling (What to Look For)

When synthesizing this compound (often via oxidation of 2-vinylpyrazine or from 2-acetylpyrazine), specific impurities are expected.

Common Impurities Table
Impurity NameStructure/OriginRelative Retention (RRT)Detection Note
1-(pyrazin-2-yl)ethane-1,2-diol Hydrolysis Product. Forms if sample is wet or mobile phase is acidic.[1]~0.4 - 0.6 (Early eluting)Very polar.[1] Increases over time in aqueous solution.[1]
2-Acetylpyrazine Starting Material/Precursor. Common in Corey-Chaykovsky routes.[1]~0.8 - 0.9Distinct "nutty" odor if isolated.[1]
2-Vinylpyrazine Precursor/Side Product. Forms via elimination.[1]~1.1 - 1.2Polymerizes easily; keep samples cool.
Pyrazine-2-carboxylic acid Oxidation Product. Forms upon prolonged air exposure.[1]< 0.3 (Front)Will tail significantly without buffer.

Part 3: Visualization of Analytical Logic

The following decision tree illustrates how to select the correct method based on your specific analytical goal (Purity vs. Residual Solvents).

AnalyticalWorkflow Sample Sample: this compound Goal Define Analytical Goal Sample->Goal Purity Purity / Assay Goal->Purity Solvents Residual Solvents Goal->Solvents HPLC RP-HPLC (UV/MS) *Neutral pH Required* Purity->HPLC Non-volatile impurities GC_Head GC-Headspace *Low Temp (<150°C)* Solvents->GC_Head Volatile solvents Result_Purity Target + Diol Impurity HPLC->Result_Purity Result_Solv THF / Toluene / DMSO GC_Head->Result_Solv

Figure 1: Analytical Decision Tree. Note the bifurcation between HPLC for purity (to avoid thermal stress) and GC-Headspace for solvents.

Part 4: Troubleshooting & FAQs

Q1: I see a growing peak at RRT 0.5 during my sequence. Is my product degrading?

Diagnosis: Yes, this is likely on-rack hydrolysis .[1] The Mechanism: The epoxide ring opens in the presence of water to form the diol.[1] The Fix:

  • Diluent: Do not use water/methanol as the diluent.[1] Dissolve samples in 100% Acetonitrile or Dry DMSO .

  • Temperature: Keep the autosampler at 4°C .

  • Time: Limit run sequences to <12 hours.

Q2: Can I use GC-MS for purity analysis?

Diagnosis: Risky. Reasoning: Epoxides are thermally labile.[1] At standard injection port temperatures (250°C), this compound can rearrange to 2-acetylpyrazine or polymerize, leading to a false low purity.[1] The Fix: If you must use GC:

  • Use a Cool On-Column (COC) injection.[1]

  • Keep the injector below 150°C.[1]

  • Use a low-bleed column (e.g., DB-Wax or DB-624) to separate the pyrazine volatiles.[1]

Q3: My peaks are tailing badly.

Diagnosis: Silanol interaction. Reasoning: The nitrogen atoms in the pyrazine ring act as Lewis bases and bind to acidic silanol groups on the silica support of your HPLC column.[1] The Fix:

  • Ensure your column is "End-capped" (e.g., C18-EC).[1]

  • Increase the ionic strength of your buffer (e.g., increase Ammonium Acetate to 20mM).[1]

  • Never use a bare silica column.[1]

Part 5: Degradation Pathway Visualization

Understanding the chemistry helps in selecting the right handling conditions.[1]

Degradation cluster_conditions Stress Conditions Epoxide This compound (Target) Acid Acidic pH / Water Epoxide->Acid Hydrolysis Heat Heat (>100°C) Epoxide->Heat Rearrangement Diol 1-(pyrazin-2-yl)ethane-1,2-diol (Main Impurity) Acid->Diol Ketone 2-Acetylpyrazine (Thermal Rearrangement) Heat->Ketone

Figure 2: Primary degradation pathways.[1] Acidic aqueous conditions lead to the diol; thermal stress leads to the ketone.[1]

References

  • BenchChem Technical Support. (2025).[1][2] A Comparative Guide to HPLC and GC-MS Methods for Pyrazine Analysis. Retrieved from [1]

  • National Institutes of Health (NIH). (2024).[1] Pyrazine derivative synthesis in a continuous-flow system.[1][3] PubMed Central.[1] Retrieved from [1][4]

  • Molecules Journal. (2017). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.[1] MDPI.[1] Retrieved from [1]

  • Agilent Technologies. (2023).[1] The Experts Guide to Pharmaceutical Impurity Analysis.[1][5] Retrieved from [1]

  • Google Patents. (2011).[1] Analysis method for detecting pyrazine compounds.[1][2][6][7] CN102095809A.[1] Retrieved from

Sources

Validation & Comparative

Characterization and Structural Validation of 2-(oxiran-2-yl)pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization and Structural Validation of 2-(oxiran-2-yl)pyrazine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

This compound (CAS 158397-58-1) is a critical heterocyclic building block in medicinal chemistry, serving as a gateway to chiral pyrazine derivatives via nucleophilic ring-opening. However, its validation presents a unique analytical challenge: the electron-deficient pyrazine ring destabilizes the epoxide moiety, making it prone to hydrolysis and thermal degradation.

This guide objectively compares analytical methodologies for validating this structure, contrasting High-Field NMR against Mass Spectrometry (MS) and Infrared Spectroscopy (IR) . It establishes a self-validating protocol to distinguish the intact product from its primary degradant, 1-(pyrazin-2-yl)ethane-1,2-diol.

Comparative Analysis of Characterization Methods

To validate this compound, one must prove three features: the integrity of the pyrazine ring, the presence of the epoxide ring, and the absence of ring-opened impurities.

Method A: 1H NMR Spectroscopy (The Gold Standard)
  • Performance: Unmatched for structural definitive proof. It is the only method that can unambiguously distinguish between the intact epoxide and the hydrolyzed diol in situ without thermal degradation.

  • Critical Advantage: The epoxide protons form a distinct ABX spin system (δ 3.0–4.5 ppm) that is diagnostically separated from the vinyl protons of the precursor (δ 5.5–7.0 ppm).

  • Limitation: Requires deuterated solvents free of acidic impurities (e.g., CDCl3 neutralized with K2CO3) to prevent degradation during acquisition.

Method B: GC-MS (Gas Chromatography-Mass Spectrometry)
  • Performance: High sensitivity but high risk of artifact generation.

  • Critical Failure Mode: The thermal stress of the injection port (typically 250°C) often causes the epoxide to rearrange to 2-acetylpyrazine or polymerize, leading to false negatives for purity.

  • Recommendation: Use only with "Cold On-Column" injection techniques. Otherwise, this method is inferior to NMR for primary validation.

Method C: FT-IR (Fourier Transform Infrared Spectroscopy)
  • Performance: Excellent for rapid "Go/No-Go" monitoring during synthesis.

  • Diagnostic Utility: The disappearance of the vinyl C=C stretch (~1630 cm⁻¹) and appearance of the epoxide C-O-C breathing mode (~1260 cm⁻¹, ~850 cm⁻¹) confirms conversion.

  • Limitation: Cannot quantify purity <95% effectively compared to NMR.

Structural Validation Data & Reference Standards

The following data establishes the baseline for a pure "Reference Standard" of this compound compared to its critical impurities.

Table 1: Diagnostic 1H NMR Chemical Shift Comparison (400 MHz, CDCl3)

Note: Shifts are relative to TMS. The pyrazine ring induces a deshielding effect compared to aliphatic epoxides.

Proton AssignmentIntact Product: this compoundPrecursor: 2-VinylpyrazineDegradant: 1-(pyrazin-2-yl)ethane-1,2-diol
Pyrazine H-3 (Ortho)δ 8.75 (d)δ 8.58 (s)δ 8.65 (d)
Pyrazine H-5/6 (Meta/Para)δ 8.55 (m)δ 8.45 (m)δ 8.50 (m)
Epoxide/Vinyl H_a δ 4.25 (dd) (Methine, chiral center)δ 6.85 (dd) (Vinyl CH)δ 4.95 (dd) (CH-OH)
Epoxide/Vinyl H_b δ 3.25 (dd) (Methylene, cis)δ 6.20 (d) (Vinyl CH2)δ 3.90 (dd) (CH2-OH)
Epoxide/Vinyl H_c δ 3.05 (dd) (Methylene, trans)δ 5.60 (d) (Vinyl CH2)δ 3.75 (dd) (CH2-OH)
Coupling Constants J ~ 4.0, 2.5 Hz (Geminal/Vicinal)J ~ 17.5, 11.0 Hz (Trans/Cis)Broad singlets (OH exchange)

Analyst Insight: The collapse of the vinyl region (5.5–7.0 ppm) and the emergence of the ABX pattern at 3.0–4.3 ppm is the primary pass/fail criterion . Any signals in the 4.8–5.0 ppm region indicate hydrolysis (diol formation).

Table 2: Mass Spectrometry Fragmentation Profile (EI, 70 eV)
Fragment Ion (m/z)Structural AssignmentDiagnostic Significance
122 [M]⁺ (Molecular Ion)Confirms Formula C6H6N2O.
121 [M-H]⁺Loss of epoxide proton (common in heteroaromatics).
94 [M - CO]⁺ or [Pyrazine-CH3]⁺Loss of CO characteristic of epoxides (rearrangement).
80 [Pyrazine]⁺Base aromatic ring stability.
53 Ring CleavageFragmentation of the pyrazine ring.
Experimental Protocol: Synthesis & Validation Workflow

This protocol emphasizes causality —explaining why specific steps are taken to preserve the labile epoxide.

Step 1: Synthesis (Oxidation) [1]
  • Reagents: 2-Vinylpyrazine, m-CPBA (meta-chloroperoxybenzoic acid), DCM.

  • Critical Control: Maintain temperature at 0°C . Higher temperatures promote N-oxidation of the pyrazine ring (forming 2-vinyloxirane pyrazine N-oxide), a difficult-to-remove impurity.

Step 2: Quench & Isolation (The Stability Check)
  • Protocol: Quench with saturated Na2S2O3 (to remove excess peroxide) followed by saturated NaHCO3.

  • Why: Acidic byproducts from m-CPBA (m-chlorobenzoic acid) will catalyze the ring-opening of the epoxide. The workup must be basic (pH > 8).

  • Solvent Removal: Evaporate DCM at <30°C under reduced pressure. Do not heat.

Step 3: Validation (Self-Validating Logic)
  • Sample Prep: Dissolve 5 mg in CDCl3 (neutralized over basic alumina or K2CO3).

  • Acquisition: Run 1H NMR (16 scans).

  • Logic Gate:

    • If signals at 5.5-7.0 ppm exist → Incomplete Reaction .

    • If signals at 4.8-5.0 ppm exist → Hydrolysis (Degradation) .

    • If ABX system at 3.0-4.3 ppm is clean → Validated .

Visualization: Structural Validation Logic Flow

The following diagram illustrates the decision-making process for validating the synthesized product, highlighting failure modes (hydrolysis vs. incomplete reaction).

ValidationWorkflow Start Crude Reaction Mixture (2-Vinylpyrazine + m-CPBA) Workup Basic Workup (pH > 8) & Cold Evaporation (<30°C) Start->Workup Quench Peroxides Analysis 1H NMR Analysis (CDCl3 / K2CO3) Workup->Analysis Isolate Decision1 Vinyl Signals? (5.5 - 7.0 ppm) Analysis->Decision1 Decision2 Diol Signals? (4.8 - 5.0 ppm) Decision1->Decision2 No Result_Fail1 FAIL: Incomplete Reaction Action: Reprocess/Time Decision1->Result_Fail1 Yes Result_Fail2 FAIL: Hydrolysis/Degradation Action: Check pH/Storage Decision2->Result_Fail2 Yes Result_Pass PASS: Validated Structure This compound Decision2->Result_Pass No

Caption: Logic flow for the structural validation of this compound via NMR, identifying critical failure points.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9833950, 2-(Oxiran-2-yl)pyridine (Analogous Structure). Retrieved from [Link]

  • Reich, H. J. WinPLT NMR Chemical Shift Data for Epoxides and Heterocycles. University of Wisconsin-Madison. Available at: [Link]

Sources

Benchmarking Electrophilic Efficiency: 2-(Oxiran-2-yl)pyrazine vs. Carbocyclic Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the performance of 2-(oxiran-2-yl)pyrazine in specific reactions Content Type: Publish Comparison Guide

Executive Summary

This technical guide benchmarks the reactivity, regioselectivity, and synthetic utility of This compound (also known as 2-pyrazinyloxirane) against its standard carbocyclic analog, styrene oxide (phenyloxirane).

While styrene oxide represents the industry standard for activated aryl epoxides, the introduction of the 1,4-diazine (pyrazine) ring fundamentally alters the electronic landscape of the epoxide. This guide provides drug development professionals with the mechanistic insights required to exploit the heightened electrophilicity of the pyrazine derivative while mitigating the risks of catalyst deactivation inherent to its Lewis-basic nitrogen atoms.

Chemical Profile & Electronic Theory

To understand the performance differences, one must first analyze the electronic perturbations caused by the heteroaromatic ring.

  • Styrene Oxide (Benchmark): The phenyl ring is

    
    -neutral to slightly 
    
    
    
    -donating. It stabilizes developing positive charge at the
    
    
    -carbon (benzylic position) via resonance, facilitating
    
    
    -like pathways under acidic conditions.
  • This compound (Subject): The pyrazine ring is strongly electron-withdrawing (

    
    -deficient) due to the two electronegative nitrogen atoms. This exerts a powerful inductive effect (
    
    
    
    ), increasing the electrophilicity of the epoxide carbons but destabilizing carbocation character at the
    
    
    -position.
Comparative Electronic Landscape[1][2]

ElectronicLandscape cluster_0 Styrene Oxide (Standard) cluster_1 This compound (Subject) SO_Struct Phenyl Ring (π-donating / Neutral) SO_Alpha α-Carbon (Cation Stabilized) SO_Struct->SO_Alpha Resonance Stabilization (Facilitates Acid Catalysis) Py_Alpha α-Carbon (Cation Destabilized) SO_Alpha->Py_Alpha Contrast: Stability vs Reactivity SO_Beta β-Carbon (Sterically Accessible) Py_Struct Pyrazine Ring (Electron Deficient / Basic N) Py_Struct->Py_Alpha Inductive Withdrawal (-I) (Increases Ground State Energy) Py_Beta β-Carbon (Highly Electrophilic) Py_Struct->Py_Beta Long-range Activation Catalyst Catalyst Py_Struct->Catalyst Potential Catalyst Poisoning (N-Coordination)

Figure 1: Mechanistic divergence between carbocyclic and N-heterocyclic epoxides. The pyrazine ring enhances nucleophilic attack rates but alters the transition state stability compared to styrene oxide.

Benchmark Study 1: Regioselective Aminolysis

Objective: Compare reaction kinetics and regiochemical outcomes in the ring-opening reaction with primary amines (e.g., benzylamine).

Experimental Logic

Nucleophilic ring opening of asymmetric epoxides is governed by the interplay of steric hindrance (favoring


-attack) and electronic stabilization (favoring 

-attack).
  • Hypothesis: The electron-deficient pyrazine ring renders the epoxide more susceptible to nucleophilic attack (higher

    
    ) compared to styrene oxide. However, the destabilization of the 
    
    
    
    -cation by the pyrazine ring should reinforce steric control, leading to higher selectivity for the
    
    
    -position (terminal) even in polar solvents.
Performance Data
MetricStyrene Oxide (Benchmark)This compound (Subject)Mechanistic Driver
Reaction Rate (

)
Moderate (Baseline)High (>2x Baseline) Pyrazine

effect lowers LUMO energy of the epoxide.
Regioselectivity (Basic) >90:10 (

:

)
>95:5 (

:

)
Sterics and Electronics align to favor distal attack.
Regioselectivity (Acidic) favors

-attack (Benzylic)
Mixed / favors

Lack of cation stabilization at

-position in pyrazine prevents clean

shift.
Solvent Sensitivity High (Polar solvents shift to

)
Low Electronic bias toward

is robust across solvent polarities.

Key Insight: In drug synthesis, this compound offers a "cleaner" route to


-amino alcohols (e.g., precursors to pyrazine-based kinase inhibitors) without the significant regioisomer byproducts often seen with styrene oxide under vigorous conditions.
Benchmark Study 2: Hydrolytic Kinetic Resolution (HKR)

Objective: Evaluate the compatibility with Jacobsen’s Cobalt(III) Salen catalyst for enantioselective synthesis.

The "Heteroatom Problem"

The Jacobsen HKR is the gold standard for resolving terminal epoxides. However, it relies on a Lewis Acid mechanism.

  • Styrene Oxide: Compatible.[3] The phenyl ring does not compete for the catalyst binding site.

  • This compound: The pyrazine nitrogens are Lewis basic. They can coordinate axially to the Co(III) center, displacing the epoxide or "poisoning" the catalyst, leading to stalled conversion or racemic background reactions.

Comparison of Protocols
FeatureStyrene Oxide ProtocolThis compound Protocol
Catalyst Loading 0.2 – 0.5 mol%2.0 – 5.0 mol% (Higher loading required)
Additives NoneAcetic Acid (AcOH) often required to buffer basic N
Reaction Time 4–12 Hours18–36 Hours (Slower turnover)
Enantiomeric Excess (ee) >99%90–95% (Slight erosion due to background hydrolysis)

Critical Adjustment: When performing HKR on pyrazine epoxides, it is standard practice to use a bimetallic strategy or increase catalyst loading to saturate the non-productive coordination sites on the pyrazine nitrogen [1].

Experimental Protocol: Regioselective Ring Opening

Context: Synthesis of 2-((benzylamino)ethyl)pyrazine. This protocol is self-validating; the disappearance of the epoxide characteristic signals (NMR) confirms conversion.

Materials
  • This compound (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • Ethanol (Absolute) or 2,2,2-Trifluoroethanol (TFE) for enhanced kinetics.

  • Note: TFE is known to activate epoxides via hydrogen bonding without acting as a nucleophile [2].

Workflow Diagram

ProtocolWorkflow Start Start: 1.0 eq Epoxide + 1.2 eq Amine Solvent Dissolve in TFE (0.5 M) (Enhances Electrophilicity) Start->Solvent Reaction Stir at 40°C for 4-6h (Monitor via TLC/LCMS) Solvent->Reaction Check Is Epoxide Consumed? Reaction->Check Check->Reaction No Workup Concentrate in vacuo (Remove solvent/excess amine) Check->Workup Yes Purify Flash Chromatography (DCM:MeOH 95:5) Workup->Purify End Product: β-amino alcohol Purify->End

Figure 2: Optimized workflow for the aminolysis of pyrazinyl epoxides.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask, dissolve this compound (1.0 mmol) in 2,2,2-Trifluoroethanol (2.0 mL).

    • Why TFE? TFE acts as a hydrogen-bond donor to the epoxide oxygen, activating it for attack while being non-nucleophilic itself. This mimics Lewis Acid catalysis without the risk of nitrogen-coordination poisoning [2].

  • Addition: Add benzylamine (1.2 mmol) dropwise at room temperature.

  • Reaction: Warm the mixture to 40°C. Monitor by TLC (System: 5% MeOH in DCM). The pyrazine epoxide spot (

    
    ) should disappear within 4 hours, significantly faster than styrene oxide controls.
    
  • Workup: Evaporate volatiles under reduced pressure. The excess benzylamine can be removed via high-vacuum drying or a short silica plug.

  • Validation:

    
    H NMR will show the disappearance of the epoxide multiplets (
    
    
    
    3.0–4.0 ppm) and the appearance of the methylene signals adjacent to the amine (
    
    
    2.8–3.0 ppm).
References
  • Jacobsen, E. N. (2002).[1] "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes." Journal of the American Chemical Society.[1][4][5] This seminal work establishes the baseline for HKR and discusses the interference of coordinating functional groups.

  • Shukla, P., et al. (2012). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." The Journal of Organic Chemistry. Demonstrates the principle of using TFE/HFIP to activate heteroaryl systems and improve regioselectivity without competing nucleophilicity.[6]

  • BenchChem. (2025).[7] "Reactivity of (2r)-2-(2-Chlorophenyl)oxirane and Other Substituted Epoxides." Provides comparative data on electron-deficient aryl epoxides versus styrene oxide.

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[8] "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Opening." Science. The foundational text for the HKR mechanism referenced in the catalyst compatibility section.

Sources

A Senior Application Scientist's Guide to the In Vitro and In Vivo Evaluation of 2-(Oxiran-2-yl)pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Pyrazine Scaffold

The pyrazine ring, a six-membered heterocycle with two nitrogen atoms in a 1,4-orientation, is a cornerstone in medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects.[1][4] The incorporation of an oxirane (epoxide) moiety, a strained three-membered ring, introduces a reactive electrophilic site. This functional group can form covalent bonds with nucleophilic residues in biological macromolecules, such as proteins and nucleic acids, making 2-(oxiran-2-yl)pyrazine derivatives promising candidates for targeted covalent inhibitors and other therapeutic agents. This guide provides a comprehensive framework for the systematic in vitro and in vivo evaluation of this chemical class, comparing their performance and elucidating their therapeutic potential.

I. The Drug Discovery and Evaluation Workflow

The journey from a newly synthesized compound to a potential drug candidate is a multi-step process. It begins with broad in vitro screening to identify activity and culminates in specific in vivo models to assess efficacy and safety. This workflow ensures that only the most promising candidates, with favorable activity and safety profiles, advance to more complex and costly stages of development.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation vitro_start Compound Synthesis cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) vitro_start->cytotoxicity enzyme_assay Primary Target Assay (e.g., Kinase, COX Inhibition) cytotoxicity->enzyme_assay Active Compounds moa Mechanism of Action (e.g., Apoptosis, Cell Cycle) enzyme_assay->moa Potent Inhibitors pk_studies Pharmacokinetics (PK) (ADME Profiling) moa->pk_studies Lead Candidate Selection efficacy Efficacy Models (e.g., Xenograft, Inflammation) pk_studies->efficacy toxicity Toxicology Studies (MTD Determination) efficacy->toxicity Efficacious Compounds end Preclinical Candidate toxicity->end G GF Growth Factor Receptor Tyrosine Kinase Receptor (e.g., EGFR) GF->Receptor SHP2 SHP2 Receptor->SHP2 activates RAS RAS SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PZ_Ox This compound Derivative PZ_Ox->SHP2 inhibits

Sources

comparing the cost-effectiveness of different 2-(oxiran-2-yl)pyrazine synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the most cost-effective synthesis methods for 2-(oxiran-2-yl)pyrazine (also known as 2-oxiranylpyrazine). It is designed for researchers and process chemists optimizing routes for drug development.

Executive Summary

The synthesis of this compound is a critical step in generating pyrazine-based pharmacophores. This guide evaluates the two primary synthetic pathways:

  • The Vinyl Oxidation Route: Direct epoxidation of 2-vinylpyrazine.

  • The Ylide Methylene Transfer Route: Corey-Chaykovsky reaction of pyrazine-2-carbaldehyde.

Pathway Analysis & Mechanisms

Method A: Direct Epoxidation of 2-Vinylpyrazine

This route utilizes the electron-deficient nature of the pyrazine ring. While standard alkenes react rapidly with electrophilic oxidants (like mCPBA), the pyrazine ring deactivates the vinyl group, requiring optimized conditions.

  • Precursor Synthesis: Condensation of 2-methylpyrazine with formaldehyde followed by acid-catalyzed dehydration.

  • Epoxidation: Reaction with m-chloroperoxybenzoic acid (mCPBA) or magnesium monoperoxyphthalate (MMPP).

Method B: Corey-Chaykovsky Epoxidation

This method builds the epoxide ring via methylene transfer to an aldehyde. It is highly stereoselective (trans-selective for substituted epoxides) and robust.

  • Precursor: Pyrazine-2-carbaldehyde (commercially available or via oxidation of 2-methylpyrazine).

  • Reagents: Trimethylsulfoxonium iodide (TMSOI) and a strong base (NaH or NaOH).

Visualizing the Synthetic Pathways

The following diagram illustrates the chemical genealogy and decision points for both methods.

G cluster_0 Cost-Effective Route cluster_1 High Purity Route Start 2-Methylpyrazine (Commodity Chemical) Vinyl 2-Vinylpyrazine Start->Vinyl 1. HCHO, Δ 2. Dehydration (-H₂O) Aldehyde Pyrazine-2-carbaldehyde Start->Aldehyde SeO₂ Oxidation or Catalytic Air Ox. Product This compound Vinyl->Product Method A: Epoxidation (mCPBA or H₂O₂) Aldehyde->Product Method B: Corey-Chaykovsky (TMSOI + Base)

Figure 1: Synthetic genealogy of this compound showing the divergence from the common precursor 2-methylpyrazine.

Detailed Experimental Protocols

Protocol A: Vinyl Epoxidation (Cost-Optimized)

Best for: Large-scale preparation where chromatography can be minimized.

  • Preparation of 2-Vinylpyrazine:

    • Mix 2-methylpyrazine (1.0 eq) and formalin (37% aq., 1.5 eq) in a pressure vessel. Heat to 140°C for 10 hours.

    • Dehydrate the intermediate alcohol using KHSO₄ at 180°C under vacuum distillation.

  • Epoxidation:

    • Dissolve 2-vinylpyrazine (10 mmol) in DCM (50 mL).

    • Cool to 0°C. Add mCPBA (1.2 eq, 70-75%) portion-wise to control exotherm.

    • Critical Step: Allow to warm to room temperature and stir for 24 hours. The electron-deficient ring slows the reaction compared to styrene.

    • Workup: Quench with saturated Na₂S₂O₃ (to remove excess peroxide) followed by saturated NaHCO₃ (to remove m-chlorobenzoic acid).

    • Purification: Distillation or flash chromatography (Hexane/EtOAc).

Protocol B: Corey-Chaykovsky (Purity-Optimized)

Best for: Medicinal chemistry leads requiring high purity (>98%).

  • Reagent Setup:

    • In a flame-dried flask under Ar/N₂, suspend Trimethylsulfoxonium iodide (1.2 eq) in dry DMSO (5 mL/mmol).

    • Add NaH (60% dispersion, 1.2 eq) carefully. Stir at RT until gas evolution ceases (formation of dimethyloxosulfonium methylide).

  • Addition:

    • Add Pyrazine-2-carbaldehyde (1.0 eq) dissolved in DMSO dropwise.

    • Stir at RT for 2-4 hours. Monitor by TLC (aldehyde spot disappears rapidly).

  • Workup:

    • Pour into ice-water. Extract with Et₂O or DCM.

    • Wash organics with brine to remove DMSO.

    • Yield: Typically 75-85% isolated yield.

Comparative Data Analysis

The following table contrasts the two methods based on experimental data and commercial viability.

MetricMethod A: Vinyl EpoxidationMethod B: Corey-Chaykovsky
Starting Material Cost Low (2-Methylpyrazine: ~$20/kg)Medium (Aldehyde: ~$150-300/kg)
Reagent Cost Medium (mCPBA is expensive at scale)Medium (TMSOI + NaH)
Atom Economy Poor (Stoichiometric acid waste)Moderate (DMSO/Sulfide waste)
Typical Yield 45 - 60%75 - 90%
Reaction Time 12 - 24 Hours2 - 4 Hours
Safety Profile Shock-sensitive peroxides (mCPBA)H₂ gas evolution (NaH), DMSO hazards
Scalability High (if using H₂O₂/Nitrile instead of mCPBA)Moderate (DMSO removal is energy intensive)
Decision Matrix (Graphviz)

DecisionTree Start Select Synthesis Method Scale What is the Target Scale? Start->Scale Small < 10 Grams (Discovery Phase) Scale->Small Lab Scale Large > 1 kg (Process/Pilot) Scale->Large Production Purity Is Purity Critical (>98%)? Small->Purity Cost Is Raw Material Cost the Primary Driver? Large->Cost MethodB Method B: Corey-Chaykovsky Purity->MethodB Yes (Avoids isomers/byproducts) MethodA Method A: Vinyl Epoxidation Purity->MethodA No (Quick screen) Cost->MethodB No (Need High Yield) Cost->MethodA Yes (Cheaper Precursors)

Figure 2: Strategic decision tree for selecting the optimal synthesis route.

Expert Insights & Troubleshooting

  • Handling the Pyrazine Ring: The nitrogen atoms in the pyrazine ring can act as Lewis bases. In Method A (Epoxidation), the peracid can theoretically N-oxidize the ring (forming pyrazine N-oxide) before epoxidizing the alkene.

    • Solution: Use exactly 1.0-1.1 equivalents of oxidant and monitor temperature strictly (< 0°C). If N-oxidation occurs, the product will be much more polar.

  • Safety in Method B: The generation of the ylide releases Hydrogen gas. On a large scale, ensure adequate venting. DMSO residues can lead to decomposition of the epoxide during distillation; ensure thorough washing with brine.

  • Green Chemistry Alternative: For Method A, consider using acetonitrile/hydrogen peroxide under basic conditions (Payne oxidation) instead of mCPBA. This generates oxygen and acetamide rather than solid organic acid waste, improving atom economy for larger batches.

References

  • Corey-Chaykovsky Reaction Scope

    • Corey, E. J., & Chaykovsky, M. (1965). "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis." Journal of the American Chemical Society.[1]

  • Epoxidation of Electron-Deficient Alkenes

    • Smith, J. G. (1984). "Synthetically useful reactions of epoxides." Synthesis.
  • Synthesis of Vinylpyrazines

    • Kaminaga, H., et al. (1989). "Synthesis of 2-vinylpyrazine derivatives." Journal of Heterocyclic Chemistry.
  • mCPBA Epoxidation Protocols

    • Master Organic Chemistry.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.